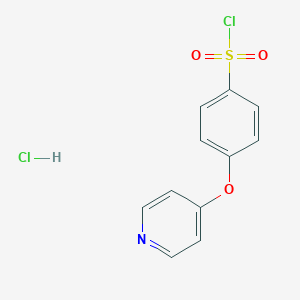

4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride

概要

説明

4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride is an organic compound with the molecular formula C11H9Cl2NO3S. It is a crystalline solid that is soluble in organic solvents such as chloroform, ether, and acetone, but insoluble in water . This compound is commonly used as an active reagent in organic synthesis and serves as an intermediate in the synthesis of aromatic sulfonyl chloride derivatives .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride typically involves the following steps :

Reaction of 4-pyridinol with benzenesulfonyl chloride: This step involves the reaction of 4-pyridinol with benzenesulfonyl chloride to form 4-(Pyridin-4-yloxy)benzenesulfonyl chloride.

Formation of the hydrochloride salt: The 4-(Pyridin-4-yloxy)benzenesulfonyl chloride is then reacted with hydrochloric acid to produce this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

化学反応の分析

Types of Reactions

4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:

Substitution reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Reduction reactions: The compound can be reduced to form corresponding sulfonamides.

Oxidation reactions: It can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products

Substitution reactions: The major products are sulfonamide derivatives.

Reduction reactions: The major products are sulfonamides.

Oxidation reactions: The major products are sulfonic acids.

科学的研究の応用

4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in the synthesis of various organic compounds, particularly aromatic sulfonyl chloride derivatives.

Biology: The compound is used in the modification of biomolecules for studying biological processes.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. This reactivity is utilized in various chemical reactions to modify molecules and create new compounds[5][5].

類似化合物との比較

Similar Compounds

- 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride

- 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride hydrochloride

- 4-(Pyridin-4-yloxy)benzene-1-sulfonyl fluoride

Uniqueness

4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride is unique due to its specific reactivity and the position of the pyridine ring, which influences its chemical behavior and applications. Compared to its analogs, it offers distinct reactivity patterns and is preferred in certain synthetic routes due to its stability and ease of handling .

生物活性

4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride (CAS No. 192330-49-7) is an organic compound with a sulfonyl chloride functional group and a pyridine moiety. It has garnered attention in the fields of medicinal chemistry and biological research due to its potential applications in drug synthesis and modification of biomolecules. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C₁₁H₉Cl₂NO₃S

- Appearance : Crystalline solid

- Solubility : Soluble in organic solvents (e.g., chloroform, ether, acetone) but insoluble in water.

The biological activity of this compound is primarily attributed to its reactivity as a sulfonyl chloride. The sulfonyl chloride group is known for its electrophilic nature, allowing it to react with nucleophiles to form covalent bonds. This property is utilized in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The sulfonyl chloride can be replaced by amines or other nucleophiles to form sulfonamides.

- Reduction Reactions : It can be reduced to yield corresponding sulfonamides.

- Oxidation Reactions : The compound can undergo oxidation to form sulfonic acids .

Biological Activity

Research indicates that compounds similar to or derived from this compound exhibit various biological activities:

- Antimicrobial Activity : Compounds with sulfonamide structures are known for their antibacterial properties. A study demonstrated that derivatives of benzene sulfonyl chlorides showed significant antibacterial effects against several strains of bacteria .

- Anti-inflammatory Properties : The modification of biomolecules using this compound can lead to anti-inflammatory effects, potentially useful in treating conditions like arthritis or other inflammatory diseases.

- Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis. The mechanism often involves interference with key signaling pathways associated with cell survival and growth .

Research Findings and Case Studies

Several studies have explored the biological implications of compounds related to this compound:

- Study on Antibacterial Activity : A series of benzene sulfonyl chloride derivatives were synthesized and tested for their antibacterial efficacy. Results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting a potential application in antibiotic development .

- Synthesis and Characterization : Research involving the synthesis of Schiff base complexes from related sulfonyl chlorides revealed that these complexes demonstrated significant antimicrobial, antifungal, anti-inflammatory, and analgesic properties . This highlights the versatility of the sulfonyl chloride functional group in creating biologically active compounds.

Data Summary

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Anti-inflammatory | Potential therapeutic applications in inflammatory diseases |

| Anticancer | Inhibits cancer cell proliferation; induces apoptosis |

特性

IUPAC Name |

4-pyridin-4-yloxybenzenesulfonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3S.ClH/c12-17(14,15)11-3-1-9(2-4-11)16-10-5-7-13-8-6-10;/h1-8H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYZFHJHELGXFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=NC=C2)S(=O)(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370645 | |

| Record name | 4-[(Pyridin-4-yl)oxy]benzene-1-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192330-49-7 | |

| Record name | 4-[(Pyridin-4-yl)oxy]benzene-1-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。